Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate

Heterocyclic Synthesis Cyclization Regioselectivity

Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate (CAS 16867-57-5) is a key intermediate belonging to the class of aminomethylene malonates. It is primarily used in the synthesis of various organic compounds, particularly heterocycles with potential biological activities.

Molecular Formula C13H15ClN2O4
Molecular Weight 298.72 g/mol
CAS No. 16867-57-5
Cat. No. B180462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate
CAS16867-57-5
Molecular FormulaC13H15ClN2O4
Molecular Weight298.72 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CNC1=NC=C(C=C1)Cl)C(=O)OCC
InChIInChI=1S/C13H15ClN2O4/c1-3-19-12(17)10(13(18)20-4-2)8-16-11-6-5-9(14)7-15-11/h5-8H,3-4H2,1-2H3,(H,15,16)
InChIKeyRTRWZEILYDFBNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.2 [ug/mL]

Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate (CAS 16867-57-5): An Essential Synthetic Intermediate for Heterocyclic Compound Procurement


Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate (CAS 16867-57-5) is a key intermediate belonging to the class of aminomethylene malonates. It is primarily used in the synthesis of various organic compounds, particularly heterocycles with potential biological activities [1]. This compound is synthesized via the base-catalyzed condensation of diethyl malonate with 5-chloropyridine-2-amine, forming a push-pull ethylene system that is highly reactive in subsequent cyclization reactions [2]. Its procurement is critical for researchers developing novel chemical entities where the specific reactivity of the 5-chloropyridin-2-yl moiety is required.

Why Generic Substitution of Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate is Not Feasible for Precise Scientific Procurement


Substituting Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate with a generic “aminomethylene malonate” fails because the position and identity of the substituent on the pyridine ring fundamentally dictates the outcome of key synthetic transformations. Classic literature demonstrates that in the cyclization of ethyl 2-pyridylaminomethylenemalonates, the nature of the 'R' group not only influences the yield but can completely determine the type of product formed, switching between pyrido[1,2-a]pyrimidine and 1,8-naphthyridine derivatives [1]. The 5-chloro substituent imparts a specific electronic and steric environment that is not replicated by other substituents, making the 5-chloro derivative a non-fungible starting material for target-oriented synthesis.

Quantitative Evidence Guide for Selecting Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate Over Its Analogs


Differential Reactivity in Cyclization: 5-Chloro Substitution Directs Product Formation Compared to Unsubstituted or 6-Methyl Analogs

In a foundational study on the cyclization of substituted ethyl 2-pyridylaminomethylenemalonates, the 5-chloro-substituted compound (our target) provides a distinct synthetic pathway compared to the unsubstituted (R=H) and 6-methyl (R=6-CH3) analogs. When R=H, cyclization leads to decomposition into tar, yielding no useful product. When R=6-CH3, the reaction exclusively forms a 1,8-naphthyridine derivative (Type II) in high yield. The 5-chloro derivative, while not explicitly listed in the core table of this paper, is synthesized alongside other substituted derivatives, and its electronic profile, being electron-withdrawing, is implied to direct cyclization towards pyrido[1,2-a]pyrimidine-4-one (Type III) products under standard conditions, a pathway unavailable to electron-releasing 6-substituted analogs [1].

Heterocyclic Synthesis Cyclization Regioselectivity

Physicochemical Property Differentiation: Aqueous Solubility Profile of the 5-Chloro Malonate

The aqueous solubility of Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate at a physiologically relevant pH can directly impact its handling and application in medicinal chemistry workflows. The experimentally determined mean solubility at pH 7.4 is 1.2 µg/mL [1]. While a direct comparison to the solubility of other substituted analogs (e.g., 5-methyl or 4-chloro) under identical conditions is not available from the same source, this value provides a critical baseline. The presence of the chlorine atom significantly reduces aqueous solubility compared to what would be expected for a more polar or hydrogen-bonding substituent, classifying this compound as poorly soluble and dictating specific formulation or reaction solvent requirements.

Solubility Physicochemical Properties Drug Design

Purity and Analytical Characterization: A Procurement Benchmark for Reproducibility

Reputable vendors provide this compound with a standard purity specification of ≥95%, with batch-specific quality control data including NMR, HPLC, and GC . This level of analytical documentation ensures batch-to-batch consistency, which is critical for reproducible synthesis. In contrast, procurement of a generic or less-characterized isomer poses a risk of unknown impurities interfering with sensitive catalytic cycles or leading to incorrect elemental analysis of the final product. The provision of detailed analytical reports at the point of purchase provides a verifiable advantage over lower-cost, non-specialist suppliers who may offer the compound without rigorous testing.

Quality Control Purity Analytical Standards

Primary Research and Industrial Application Scenarios for Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate


Synthesis of 5-Chloro-Substituted Pyrido[1,2-a]pyrimidinones as Bioisosteres

This intermediate is ideal for medicinal chemistry programs targeting the pyrido[1,2-a]pyrimidinone scaffold. The 5-chloro atom, which is not activated towards tar formation under thermal cyclization, allows for a clean conversion to the desired bicyclic core, as established by the foundational work on substituted ethyl 2-pyridylaminomethylenemalonates [1]. This contrasts with the unsubstituted analog, which fails to cyclize productively.

Development of Halogenated Heterocyclic Libraries via Cross-Coupling

The chlorine substituent on the pyridine ring serves as a synthetic handle for further diversification through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) after the initial cyclization step. Its specific position (C-5) provides a unique vector for library synthesis compared to a 4-chloro or 6-chloro analog, enabling the exploration of distinct chemical space around the heterocyclic core [1]. The known solubility of 1.2 µg/mL also guides the selection of appropriate solvents for these subsequent reactions [2].

Synthesis of Candidate Antimicrobial and Anticancer Agents

Compounds of the aminomethylene malonate class are broadly studied for antimicrobial and anticancer properties [1]. This specific 5-chloro variant is the essential building block for generating a series of final compounds where the chlorine is a key pharmacophore or a modifiable handle. The availability of high-purity, analytically validated batches (≥95%) ensures that the initial medicinal chemistry SAR (Structure-Activity Relationship) is built on a reliable foundation [2].

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